2-(3-Fluoropyrrolidin-1-yl)nicotinic acid 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 2001407-08-3
VCID: VC3184596
InChI: InChI=1S/C10H11FN2O2/c11-7-3-5-13(6-7)9-8(10(14)15)2-1-4-12-9/h1-2,4,7H,3,5-6H2,(H,14,15)
SMILES: C1CN(CC1F)C2=C(C=CC=N2)C(=O)O
Molecular Formula: C10H11FN2O2
Molecular Weight: 210.2 g/mol

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid

CAS No.: 2001407-08-3

Cat. No.: VC3184596

Molecular Formula: C10H11FN2O2

Molecular Weight: 210.2 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid - 2001407-08-3

Specification

CAS No. 2001407-08-3
Molecular Formula C10H11FN2O2
Molecular Weight 210.2 g/mol
IUPAC Name 2-(3-fluoropyrrolidin-1-yl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H11FN2O2/c11-7-3-5-13(6-7)9-8(10(14)15)2-1-4-12-9/h1-2,4,7H,3,5-6H2,(H,14,15)
Standard InChI Key LSOYHFICUUMQTB-UHFFFAOYSA-N
SMILES C1CN(CC1F)C2=C(C=CC=N2)C(=O)O
Canonical SMILES C1CN(CC1F)C2=C(C=CC=N2)C(=O)O

Introduction

Chemical Identity and Basic Properties

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid is identified by the CAS registry number 2001407-08-3 . This compound incorporates a 3-fluoropyrrolidine group attached to a nicotinic acid scaffold. The chemical structure represents a fusion of two pharmacologically interesting moieties - the fluorinated pyrrolidine ring system and the nicotinic acid (vitamin B3) derivative.

Chemical Structure and Nomenclature

The compound consists of a nicotinic acid core with a 3-fluoropyrrolidine substituent at the 2-position of the pyridine ring. The presence of both a carboxylic acid group and a fluorine atom contributes to its unique chemical profile.

Physical and Chemical Properties

While specific physical properties data for 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid is limited in the available literature, it is typically available with a minimum purity of 95% . By comparison with related compounds, we can infer several properties:

PropertyValue/Description
CAS Number2001407-08-3
Molecular FormulaC₁₀H₁₁FN₂O₂
Purity (Commercial)Min. 95%
AppearanceLikely a crystalline solid
SolubilityPredicted to have moderate solubility in polar organic solvents
StabilityMay be sensitive to hydrolysis under strong basic conditions

Structural Features and Chemical Reactivity

Key Functional Groups

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid contains several key functional groups that contribute to its chemical behavior:

  • Carboxylic acid group (-COOH): Provides acidic properties and potential for derivatization

  • Fluorine atom: Enhances metabolic stability and modifies electronic properties

  • Pyrrolidine nitrogen: Offers basic characteristics and hydrogen bond acceptor capability

  • Pyridine nitrogen: Contributes to the molecule's electronic distribution and potential for coordination

Structural Comparison with Related Compounds

Related fluorinated pyrrolidine compounds have been extensively studied for their applications in medicinal chemistry. For instance, 3-fluoropyrrolidine derivatives have been incorporated into compounds like 7-[(3R)-3-fluoropyrrolidin-1-yl]-3,4-dimethyl-2-[4-(2,2,2-trifluoroethoxy)phenyl]pyrazolo[3,4-d]pyridazine (CID 56662936) . The 3-fluoropyrrolidine motif appears in multiple medicinal chemistry compounds, suggesting its importance as a pharmacophore.

Analytical Characterization

Identification Methods

Standard analytical techniques likely used to characterize 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H NMR would show characteristic signals for the pyrrolidine ring protons

    • ¹⁹F NMR would provide a distinctive signal for the fluorine atom

    • ¹³C NMR would reveal the carbonyl carbon of the carboxylic acid group and the carbon-fluorine coupling

  • Mass Spectrometry (MS):

    • Would confirm the molecular weight and fragmentation pattern

    • Likely to show characteristic loss of fluorine and carboxylic acid groups

  • Infrared (IR) Spectroscopy:

    • Would display characteristic absorption bands for the carboxylic acid group

    • C-F stretching vibrations would be observable

Structure-Property Relationships

Conformational Analysis

The 3-fluoropyrrolidine component of the molecule presents interesting conformational properties. Fluorine substitution in pyrrolidine rings has been shown to influence the ring pucker through stereoelectronic effects. Research on related compounds indicates that fluorine substitution can significantly affect the barrier to rotation in carbamates , suggesting similar conformational effects might be observed in 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid.

Electronic Effects

The fluorine atom's high electronegativity would create an electron-withdrawing effect on the pyrrolidine ring, potentially influencing:

These electronic effects likely contribute to the compound's binding behavior with potential biological targets.

Applications and Future Research Directions

Future Research Opportunities

Several promising research directions for 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid include:

  • Comprehensive biological activity screening to establish its pharmacological profile

  • Investigation of its potential as a TLR (Toll-like receptor) modulator, similar to related compounds mentioned in the literature

  • Development of synthetic methodologies to access stereochemically defined versions of the compound

  • Structure-activity relationship studies to determine the optimal substitution patterns for specific biological targets

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